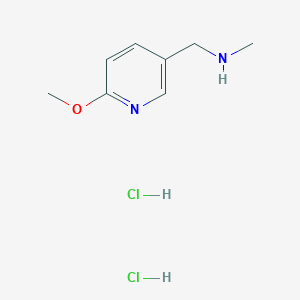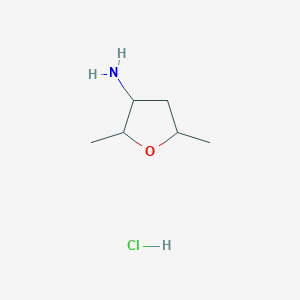
1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride
Übersicht
Beschreibung
1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride, also known as MP-10 or 6-MeO-MPMI, is a research chemical that belongs to the class of phenethylamine and amphetamine derivatives. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. MP-10 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
1. Osteoporosis Treatment and Prevention
This compound was identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise for the treatment and prevention of osteoporosis. It demonstrated efficacy in in vivo models of bone turnover, leading to its selection for clinical development (Hutchinson et al., 2003).
2. Synthesis of Pyridine Derivatives
The compound plays a role in the synthesis of pyridine derivatives, which are important in the development of dopamine and serotonin receptors antagonists. This synthesis process is vital for advancing studies in these receptor areas (Hirokawa et al., 2000).
3. Structural Characterization in Salts
1-(6-Methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride has been structurally characterized in salts, revealing distinct intermolecular hydrogen bonding patterns. This insight is valuable for understanding the molecular interactions and potential applications of the compound in various fields (Böck et al., 2021).
4. Hydrate Formation in Pharmaceuticals
The compound is known to exist in different crystalline forms, which vary in their hydration state. Understanding its hydrate formation is crucial for pharmaceutical applications, especially in the context of tablet stability and drug delivery (Zhao et al., 2009).
5. Synthesis of Radioligands for PET Imaging
This compound is used in the synthesis of radioligands like MK-1064, which are vital for positron emission tomography (PET) imaging. This application is significant in the field of medical imaging and diagnostics (Gao et al., 2016).
6. Synthesis of Lycopodium Alkaloids
The compound serves as a key precursor in the synthesis of Lycopodium alkaloids, which have various biological activities. Its role in this synthesis is crucial for advancing research in natural product chemistry and pharmacology (Bisai & Sarpong, 2010).
Eigenschaften
IUPAC Name |
1-(6-methoxypyridin-3-yl)-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-5-7-3-4-8(11-2)10-6-7;;/h3-4,6,9H,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFICHSHQRQGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434979.png)







![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)




